2-Isobutyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione
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Overview
Description
2-Isobutyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione is a complex organic compound that belongs to the class of naphthoindazoles This compound is characterized by its unique structure, which includes a naphthalene ring fused with an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione typically involves multi-step organic reactions. One common method includes the condensation of β-naphthol with aromatic aldehydes and urea under solvent-free conditions, catalyzed by pyridinium-based ionic liquids . This method is advantageous due to its high yield and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted naphthoindazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Isobutyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound is investigated for its use in organic semiconductors and photovoltaic materials.
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-Isobutyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydro-1-arylnaphtho[1,2-e][1,3]oxazine-3-one: Similar in structure but differs in the presence of an oxazine ring.
Naphtho[1,2-b]benzofuran derivatives: These compounds share the naphthalene core but have a benzofuran moiety instead.
Uniqueness
2-Isobutyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione is unique due to its specific indazole and naphthalene fusion, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H16N2O3 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1H-naphtho[2,3-g]indazole-3,6,11-trione |
InChI |
InChI=1S/C19H16N2O3/c1-10(2)9-21-19(24)14-8-7-13-15(16(14)20-21)18(23)12-6-4-3-5-11(12)17(13)22/h3-8,10,20H,9H2,1-2H3 |
InChI Key |
SBWFUVLEPGWLNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N1)C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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